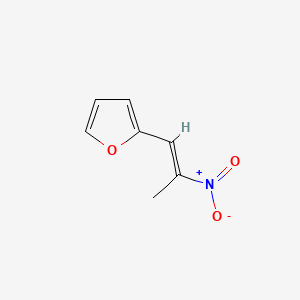

2-(2-Nitro-1-propenyl)furan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2-Nitro-1-propenyl)furan” is a chemical compound with the molecular formula C7H7NO3 . It has an average mass of 153.135 Da and a mono-isotopic mass of 153.042587 Da .

Synthesis Analysis

The synthesis of this compound can be achieved through the condensation of furfural with nitromethane, conducted in sodium tertiary butoxide . This process is part of the broader Paal-Knorr Furan Synthesis, which is a key method for the preparation of furans .Molecular Structure Analysis

The molecular structure of this compound consists of a furan ring with a nitropropenyl group attached . The exact structure can be represented as a 2D Mol file .Aplicaciones Científicas De Investigación

Chemotherapeutic Value and Agricultural Applications Nitrofuran compounds, including variations like 2-(2-Nitro-1-propenyl)furan, have initially garnered attention due to their chemotherapeutic value. Studies have shown that certain nitrofuran compounds can improve the growth of chicks on low-protein diets and serve as growth stimulants in agriculture. Early investigations into nitrofurans have focused on their potential in agriculture, highlighting their broad applicability beyond just medical uses (Boone & Barnett, 1965).

Antimicrobial Applications and Drug Development The antimicrobial properties of nitrofuran derivatives are well-documented, making them crucial in the development of drugs for external use. Research continues to explore the development of dosage forms containing nitrofuran derivatives, such as furacillin and furazolidone, for their solid dispersions with polymers. This ongoing research underscores the relevance of nitrofurans in pharmaceuticals, demonstrating their potential in creating effective antimicrobial compounds and complex drugs for external use (Beliatskaya et al., 2019).

Biofuel Potential Exploring alternatives to fossil fuels, 2,5-Dimethylfuran (DMF), a compound structurally related to this compound, has emerged as a promising biofuel for spark ignition engines. Generated from renewable lignocellulosic biomass, DMF offers a green solution to the increasing energy demands and environmental concerns associated with traditional fossil fuels. The synthesis process of DMF from biomass and its favorable characteristics compared to conventional fuels highlight the potential of furan derivatives in sustainable energy solutions (Hoang, Nižetić, & Ölçer, 2021).

Mecanismo De Acción

Target of Action

The primary targets of 2-(2-Nitro-1-propenyl)furan are bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate . These enzymes play a crucial role in the metabolic processes of bacteria, making them an effective target for antibacterial action .

Mode of Action

It is known to inhibit several bacterial enzymes, particularly those involved in the degradation of glucose and pyruvate . This inhibition is believed to affect other enzymes as well, such as pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase .

Biochemical Pathways

The inhibition of these enzymes disrupts the normal metabolic pathways of the bacteria, affecting their ability to process glucose and pyruvate. This disruption can lead to a decrease in bacterial growth and proliferation, contributing to the antibacterial effects of this compound .

Pharmacokinetics

Furan derivatives are generally known for their wide range of biological and pharmacological characteristics, which have led to their use in various therapeutic applications .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and proliferation. By disrupting key metabolic pathways, it prevents bacteria from effectively processing glucose and pyruvate, which are essential for their survival and growth .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, pH, temperature, and moisture can affect the formation of volatile compounds in glycine/glucose model systems . .

Propiedades

IUPAC Name |

2-[(E)-2-nitroprop-1-enyl]furan |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-6(8(9)10)5-7-3-2-4-11-7/h2-5H,1H3/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQJRPWHHXBVQO-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CO1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CO1)/[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(2-chloroacetyl)-methylamino]-3-(3-fluorophenyl)propanoate](/img/structure/B2749117.png)

![Ethyl 7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2749120.png)

![5-((2-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2749122.png)

![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2749124.png)

![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2749126.png)

![(2E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2749132.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2749134.png)

![4-[[Ethyl(phenyl)carbamoyl]amino]butanoic acid](/img/structure/B2749135.png)